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3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190313-54-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Chloro-4-iodo-7-azaindole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth guide provides a comprehensive overview of 3-chloro-4-iodo-7-azaindole, a halogenated derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth guide provides a comprehensive overview of 3-chloro-4-iodo-7-azaindole, a halogenated derivative of the versatile 7-azaindole scaffold. Given the significant role of substituted 7-azaindoles in medicinal chemistry and materials science, this document delineates the known properties of the title compound, proposes a logical synthetic pathway based on established methodologies for analogous structures, and discusses its potential applications in drug discovery and development.

Core Compound Identification and Properties

PropertyValueSource
Molecular Formula C₇H₄ClIN₂PubChemLite[1]
Monoisotopic Mass 277.91077 DaPubChemLite[1]
Synonyms 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridinePubChemLite[1]

The 7-azaindole core is a bioisostere of indole, offering unique hydrogen bonding capabilities and physicochemical properties that are highly attractive in the design of kinase inhibitors and other therapeutic agents. The introduction of chloro and iodo substituents at the 3 and 4 positions, respectively, is anticipated to significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and synthetic utility.

Strategic Synthesis of Substituted 7-Azaindoles

The synthesis of polysubstituted 7-azaindoles often requires a strategic, multi-step approach. While a direct, documented synthesis for 3-chloro-4-iodo-7-azaindole is not available, a plausible and efficient route can be designed by leveraging established methodologies for the regioselective functionalization of the 7-azaindole nucleus. A proposed synthetic workflow is outlined below.

Proposed Synthetic Pathway

The synthesis of 3-chloro-4-iodo-7-azaindole can be envisioned to start from commercially available 7-azaindole and proceed through a series of regioselective halogenation and protection/deprotection steps.

Synthesis_Workflow Start 7-Azaindole N_Protection N-Protection (e.g., SEM-Cl, NaH) Start->N_Protection Step 1 Iodination Regioselective Iodination at C4 (e.g., NIS, MeCN) N_Protection->Iodination Step 2 Chlorination Regioselective Chlorination at C3 (e.g., NCS, MeCN) Iodination->Chlorination Step 3 Deprotection N-Deprotection (e.g., TBAF or acid) Chlorination->Deprotection Step 4 Final_Product 3-Chloro-4-iodo-7-azaindole Deprotection->Final_Product Step 5

Caption: Proposed synthetic workflow for 3-chloro-4-iodo-7-azaindole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of established procedures for the functionalization of 7-azaindoles and should be optimized for the specific target molecule.

Step 1: N-Protection of 7-Azaindole

  • Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions and to direct the regioselectivity of the subsequent halogenation steps. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable choice due to its stability under various reaction conditions and its facile removal.

  • Procedure:

    • To a solution of 7-azaindole in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add SEM-Cl (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield N-SEM-7-azaindole.

Step 2: Regioselective Iodination at the C4-Position

  • Rationale: Directed ortho-metalation followed by quenching with an iodinating agent is a common strategy for C4-functionalization. However, direct iodination of the N-protected 7-azaindole can also be achieved. N-Iodosuccinimide (NIS) is a mild and effective iodinating reagent.

  • Procedure:

    • Dissolve N-SEM-7-azaindole in acetonitrile.

    • Add N-Iodosuccinimide (NIS, 1.1 eq.) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 4-iodo-N-SEM-7-azaindole.

Step 3: Regioselective Chlorination at the C3-Position

  • Rationale: Following the introduction of the iodine at C4, the C3 position becomes susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of electron-rich heterocycles.

  • Procedure:

    • To a solution of 4-iodo-N-SEM-7-azaindole in acetonitrile, add N-Chlorosuccinimide (NCS, 1.1 eq.).

    • Stir the reaction at a slightly elevated temperature (e.g., 50 °C) to facilitate the reaction.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the crude product via column chromatography to obtain 3-chloro-4-iodo-N-SEM-7-azaindole.

Step 4: N-Deprotection

  • Rationale: The final step involves the removal of the SEM protecting group to yield the target compound. This can be achieved under either acidic conditions or with a fluoride source.

  • Procedure:

    • Dissolve the protected intermediate in a solution of tetrabutylammonium fluoride (TBAF) in THF.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield 3-chloro-4-iodo-7-azaindole.

Potential Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational candidates. The unique substitution pattern of 3-chloro-4-iodo-7-azaindole makes it a valuable building block for the synthesis of novel therapeutic agents.

Applications Target 3-Chloro-4-iodo-7-azaindole Application1 Kinase Inhibitors Target->Application1 Application2 Antiviral Agents Target->Application2 Application3 Anticancer Therapeutics Target->Application3 Application4 CNS-Active Compounds Target->Application4 Application5 Fragment-Based Drug Discovery Target->Application5

Caption: Potential applications of 3-chloro-4-iodo-7-azaindole in drug discovery.

The chloro and iodo substituents can serve as handles for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets. The iodine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Conclusion

While specific experimental data for 3-chloro-4-iodo-7-azaindole is limited in the public domain, its synthesis is feasible through established methodologies for the functionalization of the 7-azaindole core. The strategic introduction of halogen atoms at the C3 and C4 positions provides a versatile platform for the development of novel compounds with potential therapeutic applications. This guide offers a solid foundation for researchers to embark on the synthesis and exploration of this and other polysubstituted 7-azaindole derivatives.

References

  • PubChemLite. 3-chloro-4-iodo-1h-pyrrolo[2,3-b]pyridine. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(9), 1251–1255. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An Efficient, Catalytic Method for the Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. [Link]

Sources

Exploratory

A Technical Guide to Leveraging the 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold in Virtual Screening Workflows

Executive Summary The quest for novel therapeutic agents is a complex, multi-stage process where the identification of promising molecular scaffolds is a critical inflection point. The 1H-pyrrolo[2,3-b]pyridine, or 7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quest for novel therapeutic agents is a complex, multi-stage process where the identification of promising molecular scaffolds is a critical inflection point. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other targeted therapies. This guide provides an in-depth technical exploration of a specific, strategically substituted derivative, 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine , focusing on its application in computational drug discovery. We will dissect the role of its unique halogenation pattern and demonstrate how its canonical SMILES (Simplified Molecular Input Line Entry System) string serves as the fundamental starting point for robust ligand-based and structure-based virtual screening campaigns. This document is intended for drug development professionals, computational chemists, and researchers seeking to integrate advanced in silico techniques into their discovery pipeline, providing both the strategic rationale and the detailed protocols necessary for successful execution.

Chapter 1: The Strategic Value of the 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine system is an isostere of indole, where a nitrogen atom replaces the C7 carbon, imparting unique properties such as altered hydrogen bonding capacity and metabolic stability.[1][2][3] This core is prevalent in a multitude of FDA-approved drugs. The specific derivatization with chlorine and iodine at the 3 and 4 positions, respectively, is not arbitrary; it is a deliberate design choice aimed at enhancing molecular interactions and providing synthetic versatility.

  • The "Magic Chloro" Effect : The chlorine atom at the 3-position is more than a simple substituent. Halogens, particularly chlorine, can profoundly improve binding affinity and pharmacokinetic properties.[4] This phenomenon, sometimes termed the "magic chloro" effect, can be attributed to favorable orthogonal interactions, such as halogen bonding with backbone carbonyls in a protein active site, and its ability to modulate the pKa and lipophilicity of the scaffold.[4]

  • Iodine as a Synthetic Handle and Interaction Point : The iodine at the 4-position offers two key advantages. Firstly, it is a powerful halogen bond donor, capable of forming highly directional and specific interactions with electron-rich pockets in a target protein. Secondly, from a synthetic chemistry perspective, the carbon-iodine bond is a versatile handle for elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid diversification of a lead compound.

This dual-halogen substitution pattern thus creates a scaffold primed for high-affinity binding and subsequent structure-activity relationship (SAR) studies.

Chapter 2: The SMILES String: A Digital Representation for Computational Modeling

For any computational chemistry endeavor, a machine-readable representation of a molecule is required. The SMILES string is a cornerstone of cheminformatics, encoding the two-dimensional structure of a molecule into a linear string of ASCII characters.[5] This format is compact, human-readable to a trained eye, and serves as the universal input for a vast array of modeling software.

The canonical SMILES string for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is C1=CN=C2C(=C1I)C(=CN2)Cl .[6]

This single line of text is the gateway to all subsequent analyses. From this string, we can derive essential physicochemical properties and generate the 3D coordinates necessary for advanced screening techniques.

PropertyValueData Source
Molecular Formula C7H4ClIN2PubChem[6]
Molecular Weight 278.48 g/mol Sigma-Aldrich
Monoisotopic Mass 277.91077 DaPubChem[6]
XLogP3 (Predicted) 2.6PubChem[6]
InChI Key AACCTCANGOIUGS-UHFFFAOYSA-NPubChem[6]

Table 1: Key physicochemical properties of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine derived from its chemical structure.

Chapter 3: Ligand-Based Virtual Screening: Leveraging Knowledge of Active Compounds

A ligand-based approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists.[7] The core principle is that molecules with similar structures are likely to have similar biological activities. Our scaffold can be used as a query to find other potentially active compounds.

Experimental Protocol 3.1: 2D Similarity and Substructure Searching

This protocol outlines the initial step of identifying structurally related compounds from large databases like ZINC or ChEMBL using the scaffold's SMILES string.

Causality : This method is computationally inexpensive and highly effective for initial hit finding. It operates on the principle that molecules sharing a common core scaffold (the substructure) or a high degree of overall structural similarity (fingerprint-based) are likely to share a common mechanism of action.

Methodology:

  • Input : The SMILES string C1=CN=C2C(=C1I)C(=CN2)Cl.

  • Fingerprint Generation : Convert the SMILES string into a molecular fingerprint using an algorithm like Extended-Connectivity Fingerprints (ECFP4). This process translates the molecular graph into a binary vector representing the presence or absence of specific circular substructures.

  • Database Searching :

    • Substructure Search : Use the SMILES string as a direct query to find all molecules in the database containing the 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine core.

    • Similarity Search : Screen the database's pre-computed fingerprints against the query fingerprint. Calculate a similarity metric (e.g., Tanimoto coefficient) for each comparison.

  • Hit Ranking : Rank the database compounds based on their Tanimoto similarity score to the query molecule. A threshold (e.g., >0.85) is typically applied to select a subset of compounds for further analysis.

LigandBased_Workflow SMILES Input SMILES C1=CN=C2C(=C1I)C(=CN2)Cl Fingerprint Generate Molecular Fingerprint (e.g., ECFP4) SMILES->Fingerprint Encode Screening Similarity Screening (Tanimoto Coefficient) Fingerprint->Screening Query Database Large Compound Database (e.g., ZINC) Database->Screening Library Hits Ranked Hit List (High Similarity) Screening->Hits Filter & Rank

Caption: Ligand-based virtual screening workflow using 2D similarity.

Chapter 4: Structure-Based Virtual Screening: A Target-Centric Approach

When a high-resolution 3D structure of the target protein is available, structure-based virtual screening (SBVS) is the preferred method.[8] Molecular docking, the core of SBVS, predicts the preferred orientation and binding affinity of a ligand within a protein's active site.

Experimental Protocol 4.1: Ligand Preparation for 3D Docking

This protocol details the crucial steps to convert the 1D SMILES string into a 3D, energetically favorable conformation suitable for docking. Each step is essential for the physical realism of the subsequent simulation.

Causality : Docking algorithms are highly sensitive to the input geometry and charge distribution of the ligand. An improper or high-energy starting conformation can lead to incorrect binding pose predictions and unreliable affinity scores. This self-validating protocol ensures the ligand is in a physically plausible state before docking.

Methodology:

  • SMILES to 2D Conversion : Use a cheminformatics toolkit like RDKit or OpenBabel to parse the SMILES string C1=CN=C2C(=C1I)C(=CN2)Cl and generate a 2D depiction with explicit atom connectivity.

  • Addition of Hydrogens : The SMILES format often omits hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically ~7.4). This is critical as hydrogens are key participants in hydrogen bonds.

  • 3D Coordinate Generation : Convert the 2D structure into an initial 3D conformation.[9] This is often achieved using distance geometry algorithms or by embedding fragments with known geometries.

  • Conformational Search & Energy Minimization : The initial 3D structure is likely not in a low-energy state. Perform a conformational search to explore rotational bonds and identify low-energy conformers. Subsequently, use a force field (e.g., MMFF94s) to perform energy minimization on the most stable conformer.[10] This relaxes strained bonds and angles, resulting in a realistic 3D structure.

  • Partial Charge Assignment : Assign partial atomic charges using a method like Gasteiger-Marsili. The electrostatic potential is a major component of the docking scoring function, making accurate charge assignment critical.

Experimental Protocol 4.2: Molecular Docking and Analysis

This protocol describes the process of docking the prepared 3D ligand into a prepared protein target.

Causality : The goal of docking is to simulate the molecular recognition process. The search algorithm explores possible binding poses (translation, rotation, and conformation of the ligand), and the scoring function estimates the binding free energy for each pose. By systematically evaluating these poses, we can identify the most likely binding mode and obtain a quantitative estimate of binding affinity.

Methodology:

  • Target Preparation : Obtain a protein structure (e.g., from the Protein Data Bank). Prepare it by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.

  • Binding Site Definition : Define a "docking box" or grid that encompasses the target's active site. This confines the search space for the docking algorithm, increasing computational efficiency.

  • Docking Execution : Use a docking program like AutoDock Vina.[9] The software will take the prepared 3D ligand and the prepared receptor as input. It will systematically sample ligand conformations and orientations within the defined binding site.

  • Pose Analysis : The output is typically a set of ranked binding poses, each with an associated binding affinity score (e.g., in kcal/mol).

  • Visual Inspection and Interaction Mapping : Critically analyze the top-ranked pose. Visualize the protein-ligand complex and map the key interactions (e.g., hydrogen bonds, hydrophobic contacts, and importantly for this scaffold, halogen bonds). A plausible pose should satisfy key interactions known to be important for binding to the target.

StructureBased_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation SMILES 1. Input SMILES AddH 2. Add Hydrogens (pH 7.4) SMILES->AddH Gen3D 3. Generate 3D Coordinates AddH->Gen3D Minimize 4. Energy Minimize (MMFF94s) Gen3D->Minimize PreparedLigand 5. Prepared 3D Ligand Minimize->PreparedLigand Docking Molecular Docking (e.g., AutoDock Vina) PreparedLigand->Docking PDB 1. Obtain PDB Structure PrepProt 2. Add Hydrogens, Remove Water PDB->PrepProt Grid 3. Define Binding Site Grid PrepProt->Grid PreparedProtein 4. Prepared Receptor Grid->PreparedProtein PreparedProtein->Docking Analysis Pose Analysis & Visual Inspection (Binding Score, Interactions) Docking->Analysis Hit Validated Hit Candidate Analysis->Hit

Caption: Structure-based virtual screening workflow from SMILES to hit.

Chapter 5: Conclusion and Future Outlook

The 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine scaffold represents a molecule of high strategic value for drug discovery. Its journey from a simple SMILES string to a potential hit candidate in a virtual screening campaign encapsulates the power of modern computational chemistry. This guide has provided the foundational logic and actionable protocols for leveraging this scaffold in both ligand- and structure-based screening paradigms. The causality behind each step—from fingerprint generation to energy minimization—has been emphasized to ensure that these powerful in silico tools are not used as "black boxes," but as rational instruments in the scientific process. The ultimate success of any virtual screening campaign rests on its ability to prioritize compounds for experimental testing.[7] By carefully applying the workflows described herein, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts, turning a line of text into a tangible step toward a new therapeutic.

References

  • PubChem. 3-chloro-4-iodo-1h-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Ligand-Based Virtual Screening. CCDC. [Link]

  • Ismail, H. (2024). Virtual Drug Screening & Multiple Ligand Docking with MOE | PCA Analysis | Comprehensive Guide. YouTube. [Link] (Note: As the original link was unavailable, a placeholder is used).

  • Bazzi-Allahri, F., et al. (2024). SMILES-based QSAR virtual screening to identify potential therapeutics for COVID-19 by targeting 3CLpro and RdRp viral proteins. Scientific Reports. [Link]

  • Durrant, J. D., & Ghiasikhamis, R. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences. [Link]

  • VŠCHT Praha. Virtual screening tutorial. VŠCHT. [Link]

  • Chem-Workflows. Virtual Screening. Chem-Workflows Documentation. [Link]

  • BioInfoQuant. (2024). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube. [Link]

  • NVIDIA. (2024). Building a Virtual Drug Screening Workflow with BioNeMo. YouTube. [Link]

  • ResearchGate. Workflows in virtual screening. [Link]

  • Lounnas, V., et al. (2022). The Light and Dark Sides of Virtual Screening: What Is There to Know?. International Journal of Molecular Sciences. [Link]

  • S. L. W. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Głowacka, J., & Ciesielska, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. [Link]

  • Głowacka, J., & Ciesielska, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Lee, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. Pyridine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

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Foundational

A Technical Guide to 3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Advanced Kinase Inhibitors

Abstract This technical guide provides an in-depth analysis of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1015629-08-9), a highly functionalized 7-azaindole intermediate critical for the synthesis of targeted the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1015629-08-9), a highly functionalized 7-azaindole intermediate critical for the synthesis of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors. We will explore the strategic importance of the 7-azaindole scaffold in medicinal chemistry, address the sourcing and procurement challenges for this specific, non-catalog intermediate, and detail its pivotal role in drug discovery. This guide offers a representative synthetic pathway and robust analytical quality control protocols, designed to support researchers and drug development professionals in leveraging this potent building block for next-generation therapies.

The 7-Azaindole Scaffold: A Privileged Structure in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, features a pyrrole ring fused to a pyridine ring. This arrangement provides a unique combination of hydrogen bond donors and acceptors, enabling it to mimic the purine core of ATP and effectively bind to the hinge region of numerous protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making kinase inhibitors a major focus of pharmaceutical research.[3][4]

The specific intermediate, 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, is of particular interest. The orthogonal reactivity of the halogen atoms—the iodine at the C4 position and the chlorine at the C3 position—allows for selective, sequential cross-coupling reactions. Typically, the more reactive C-I bond can be functionalized via Suzuki or Stille coupling, followed by a subsequent reaction (e.g., Buchwald-Hartwig amination) at the less reactive C-Cl bond. This built-in synthetic handle is invaluable for systematically building molecular complexity and exploring the structure-activity relationships (SAR) required for potent and selective drug candidates.[1]

Sourcing and Procurement of a Specialized Intermediate

A thorough market survey reveals that 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is not a readily available, off-the-shelf chemical. Its absence from major chemical catalogs indicates that it must be acquired via custom synthesis. This presents a different procurement paradigm compared to common building blocks, requiring longer lead times and close collaboration with a contract research organization (CRO) or a specialized synthesis lab.

When initiating a custom synthesis request, providing a well-documented synthetic route or key literature precedents is crucial. Researchers should also specify stringent purity requirements (e.g., >97%) and the analytical data needed for validation (¹H NMR, LC-MS, HPLC). While direct suppliers for the target compound are not listed, several reputable vendors specialize in related heterocyclic building blocks and offer custom synthesis services. These can serve as a starting point for inquiries.

Table 1: Sourcing Options for Related Azaindole Building Blocks & Custom Synthesis

SupplierFeatured Related ProductsService OfferedNotes
Sigma-Aldrich 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5)[5]Custom SynthesisExtensive catalog of precursors.
King Scientific 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-08-1)[6]Custom SynthesisSpecializes in screening compounds and building blocks.
Advanced ChemBlocks 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-87-6)[7]Custom SynthesisFocus on novel building blocks for research.
TCI Chemicals 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3)Product InquiryStrong portfolio of heterocyclic compounds.

Application in Drug Discovery: Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases essential for cytokine signaling.[4] This signaling cascade, known as the JAK-STAT pathway, is central to immune cell development, activation, and function.[3] Aberrant JAK-STAT signaling is a key driver of numerous autoimmune and inflammatory conditions, such as rheumatoid arthritis and myeloproliferative neoplasms.[3][8] Consequently, JAK inhibitors have emerged as a transformative class of therapeutics.[4][9]

The 7-azaindole scaffold of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is an ideal core for designing potent JAK inhibitors. It acts as a hinge-binding motif, while the C3 and C4 positions allow for the introduction of substituents that can extend into other regions of the ATP-binding pocket to enhance potency and achieve selectivity among the different JAK isoforms.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK P-JAK (Activated) JAK->pJAK 3. Trans-phosphorylation (Activation) STAT STAT (Inactive Monomer) pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT (Active Dimer) STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 7. Binds to DNA Inhibitor JAK Inhibitor (e.g., Tofacitinib-like) Inhibitor->pJAK BLOCKS ATP Binding Site Synthetic Workflow SM Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-28-3) Step1 Step 1: C3-Iodination SM->Step1 Product Product: 3-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine Step1->Product Reagent1 Reagents: N-Iodosuccinimide (NIS) Solvent: DMF or ACN Reagent1->Step1 Step2 Step 2: C3-Chlorination (Alternative Route) SM_alt Starting Material: 4-Iodo-1H-pyrrolo[2,3-b]pyridine Reagent2 Reagents: N-Chlorosuccinimide (NCS) Solvent: DMF or ACN

Representative workflow for the synthesis of the target intermediate.
Protocol: Synthesis of 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Analytical and Quality Control Methods

Verifying the identity, purity, and stability of a critical intermediate is non-negotiable in drug development. A multi-pronged analytical approach is required to ensure the material meets the specifications for subsequent synthetic steps.

Table 2: Recommended Analytical QC Protocol

TechniquePurposeKey Parameters & Expected Results
¹H NMR Structural Confirmation & IdentityAromatic protons should appear in the characteristic region (δ 7-9 ppm). The absence of a proton signal at the C3 position and the presence of other expected signals confirm the structure.
LC-MS Mass Verification & Purity AssessmentA primary peak corresponding to the calculated mass of the product ([M+H]⁺ ≈ 279.9 g/mol ) should be observed. The peak area provides an initial estimate of purity. [10]
HPLC-UV Quantitative Purity DeterminationA high-resolution method to determine purity (e.g., >97% by area). Isocratic or gradient elution with a C18 column is standard.
Melting Point Physical Property & Purity IndicatorA sharp, defined melting range indicates high purity.
Exemplary Protocol: Purity Determination by HPLC-UV
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

This self-validating system ensures that each batch of the intermediate is structurally correct and meets the high purity standards required for progression into GMP synthesis campaigns.

Conclusion

3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine represents a sophisticated and highly valuable building block for the development of targeted kinase inhibitors. Its unique halogenation pattern provides the synthetic flexibility required for modern medicinal chemistry programs. While its procurement requires a custom synthesis approach, a clear understanding of its application, a logical synthetic strategy, and rigorous analytical controls can empower research and development teams. By mastering the use of such advanced intermediates, scientists can accelerate the discovery and development of novel therapeutics for challenging diseases.

References

  • Dymock, B. W., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Menon, B. R. K., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. Available at: [Link]

  • Kornienko, A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-4-iodo-1h-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]

  • King Scientific. (n.d.). 5-CHLORO-3-IODO-1H-PYRROLO[2,3-B]PYRIDINE. King Scientific. Available at: [Link]

  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Otsubo, N., et al. (2015). Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. PubMed. Available at: [Link]

  • Dobson, S. P., et al. (2001). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Perevalov, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Ponomarev, A. D., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • Ponomarev, A. D., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • Ganesan, K., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. Available at: [Link]

  • Kim, J. H., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PubMed. Available at: [Link]

  • AbacipharmTech. (n.d.). 3-Iodo-1H-pyrrolo[3,2-b]pyridine. AbacipharmTech. Available at: [Link]

  • Al-Salama, Z., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine. Google Patents.

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Exploratory

The Strategic Deployment of 3,4-Disubstituted 7-Azaindoles in Modern Drug Discovery: A Technical Guide

Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Medicinal Chemistry The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system has emerged as a cornerstone in contemporary drug discovery, demonstrating re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Medicinal Chemistry

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, ring system has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets.[1] Its prominence stems from its role as a bioisostere of both indole and purine systems, allowing it to mimic the natural recognition motifs of a multitude of enzymes and receptors.[2][3] The introduction of a nitrogen atom into the indole scaffold significantly modulates the physicochemical properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.[2][4] This subtle yet impactful structural alteration provides medicinal chemists with a powerful tool to navigate the complexities of drug design and intellectual property landscapes.[2]

Of the various azaindole isomers, the 7-azaindole framework is the most frequently utilized in drug discovery, particularly in the realm of kinase inhibition.[2] Its unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) enables it to form bidentate hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent and selective inhibition.[5][6] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[2][5] The strategic functionalization of the 7-azaindole core is paramount to achieving desired biological activity, and the 3,4-disubstitution pattern offers a particularly advantageous platform for generating novel and effective therapeutic agents.

This technical guide provides an in-depth exploration of 3,4-disubstituted 7-azaindole building blocks, focusing on their synthesis, structure-activity relationships (SAR), and application in the design of targeted therapeutics.

The Rationale for 3,4-Disubstitution: A Gateway to Novel Chemical Space and Enhanced Potency

The functionalization of the 7-azaindole scaffold at the 3 and 4-positions provides a strategic vector for optimizing ligand-target interactions and fine-tuning physicochemical properties. The C3 position is inherently electron-rich and amenable to a wide array of electrophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functionalities that can probe deep into the active site of a target protein.[7] Conversely, the C4 position, while less reactive, offers a crucial handle for modulating solubility, metabolic stability, and selectivity.

The combination of substituents at these two positions creates a three-dimensional pharmacophore that can be tailored to specific biological targets. For instance, a bulky hydrophobic group at C3 can occupy a hydrophobic pocket, while a polar group at C4 can engage with solvent-exposed regions or form additional hydrogen bonds. This dual functionalization is particularly relevant in the design of kinase inhibitors, where substituents at C3 can influence interactions with the ribose pocket and those at C4 can extend towards the solvent front, impacting both potency and selectivity.

Synthetic Strategies for Accessing 3,4-Disubstituted 7-Azaindoles: A Methodological Overview

The synthesis of 3,4-disubstituted 7-azaindoles requires a strategic and often multi-step approach. A key challenge lies in the selective functionalization of the C4 position, which is less reactive than the C3 position. A particularly effective methodology involves the use of a dual protecting and activating group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[7][8]

General Workflow for the Synthesis of 3,4-Disubstituted 7-Azaindoles

The following workflow outlines a general and robust strategy for the synthesis of 3,4-disubstituted 7-azaindoles, leveraging the dual role of the SEM protecting group.

G start Starting Material: 7-Azaindole step1 N-Protection: Introduction of SEM group start->step1 SEM-Cl, NaH step2 C3-Functionalization: (e.g., Halogenation, Borylation) step1->step2 e.g., NBS, I2 step3 C4-Functionalization: Nucleophilic Aromatic Substitution (SNAr) step2->step3 Nucleophile (e.g., R-OH, R-NH2), Base step4 C3-Diversification: (e.g., Suzuki Coupling) step3->step4 Boronic acid/ester, Pd catalyst, Base step5 Deprotection: Removal of SEM group step4->step5 TBAF or HCl end Final Product: 3,4-Disubstituted 7-Azaindole step5->end

Caption: General workflow for the synthesis of 3,4-disubstituted 7-azaindoles.

Detailed Experimental Protocol: Synthesis of a 3-Aryl-4-alkoxy-7-azaindole

This protocol provides a detailed, step-by-step methodology for a key transformation in the synthesis of 3,4-disubstituted 7-azaindoles, based on established literature procedures.[7][8]

Step 1: N-Protection of 7-Azaindole with SEM-Cl

  • To a solution of 7-azaindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-SEM-7-azaindole.

Step 2: C3-Bromination

  • To a solution of N-SEM-7-azaindole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-bromo-N-SEM-7-azaindole.

Step 3: Nucleophilic Aromatic Substitution at C4 with an Alcohol

  • To a solution of the desired alcohol (R-OH, 1.5 eq) in anhydrous DMSO, add potassium tert-butoxide (1.5 eq) at room temperature.

  • Stir the mixture for 15 minutes.

  • Add a solution of 3-bromo-N-SEM-7-azaindole (1.0 eq) in anhydrous DMSO.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-bromo-4-alkoxy-N-SEM-7-azaindole.

Step 4: Suzuki Coupling at C3

  • To a degassed mixture of the 3-bromo-4-alkoxy-N-SEM-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture at 85 °C for 4-12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-aryl-4-alkoxy-N-SEM-7-azaindole.

Step 5: Deprotection of the SEM Group

  • To a solution of the 3-aryl-4-alkoxy-N-SEM-7-azaindole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 2.0 eq, 1.0 M in THF).

  • Heat the reaction at 60 °C for 6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final 3-aryl-4-alkoxy-7-azaindole.

Structure-Activity Relationships (SAR) of 3,4-Disubstituted 7-Azaindoles in Kinase Inhibition

The strategic placement of substituents at the C3 and C4 positions of the 7-azaindole scaffold has a profound impact on kinase inhibitory activity and selectivity. The following table summarizes key SAR trends observed for various kinase targets.

Kinase TargetC3-SubstituentC4-SubstituentObserved Effect on ActivityReference(s)
Aurora B Kinase Small, hydrophobic groupsHydrogen bonding donors/acceptorsPotent and selective inhibition.[9][9]
CDK9/CyclinT Benzocycloalkanone motifsVariesDual inhibition of CDK9 and Haspin kinase.[10][10]
PI3K Pyridine groupVariesPronounced increase in potency, particularly for PI3Kγ.[11][11]
FGFR4 Acrylamide warheadVariesCovalent and selective inhibition.[12][12]
ROCK VariesSolubilizing groupsExcellent potency and selectivity against PKA.[13][14][13][14]
TrkA VariesVariesPotent inhibition with antiangiogenic activity.[15][15]

Case Study: 7-Azaindoles as Potent and Selective CDK9 Inhibitors

The development of selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) is a promising therapeutic strategy for the treatment of hematological malignancies.[16] Optimization of a screening hit led to the discovery of a series of 7-azaindole-based CDK9 inhibitors. A co-crystal structure revealed that the 7-azaindole scaffold forms the canonical hydrogen bonds with the kinase hinge region. Further optimization of the substituents at the C3 and C4 positions, focusing on physicochemical and pharmacokinetic properties, led to the identification of highly potent and selective inhibitors with potential for intravenous administration and transient target engagement.[16]

Conclusion and Future Perspectives

The 3,4-disubstituted 7-azaindole scaffold represents a highly valuable and versatile building block in modern drug discovery. Its unique electronic and structural features, coupled with the ability to strategically introduce diverse functionalities at the C3 and C4 positions, provide a powerful platform for the design of potent and selective modulators of a wide range of biological targets, particularly protein kinases. The synthetic methodologies outlined in this guide offer a robust and adaptable approach for accessing a diverse array of these valuable compounds. As our understanding of the intricate molecular interactions that govern drug-target binding continues to evolve, the strategic deployment of 3,4-disubstituted 7-azaindoles is poised to play an increasingly significant role in the development of the next generation of targeted therapies.

References

  • Coumar, M. S., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]

  • Lee, H. W. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Sharma, V., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 20(13), 1184–1203. [Link]

  • Bollini, S., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 54(23), 8129–8152. [Link]

  • Abdel-Magid, A. F. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]

  • St. Jean, D. J., Jr., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2269-2273. [Link]

  • Singh, T., & Rohilla, S. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15832–15851. [Link]

  • Yang, C., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7849–7865. [Link]

  • Li, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(4), 326–331. [Link]

  • Zhang, Y., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 26(11), 3247. [Link]

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(2), 154-158. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622–2626. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. European Journal of Medicinal Chemistry, 213, 113170. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

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Foundational

Physicochemical Properties of Halogenated Pyrrolo[2,3-b]pyridine Derivatives

Technical Guide for Drug Discovery & Development Executive Summary: The 7-Azaindole Advantage The pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) represents a privileged structure in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The 7-Azaindole Advantage

The pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for both indole and purine. Its utility is driven by its ability to mimic the adenine core of ATP, making it a cornerstone in the design of kinase inhibitors such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF-1R inhibitor).

This guide provides a technical deep-dive into how halogenation modulates the physicochemical profile of this scaffold. Unlike simple indoles, the presence of the pyridine nitrogen (N-7) introduces a unique electronic "push-pull" system that alters acidity, lipophilicity, and solid-state packing—critical factors for optimizing oral bioavailability and metabolic stability.

Electronic & Physicochemical Core

Acid-Base Chemistry (pKa Modulation)

The 7-azaindole core possesses two distinct nitrogen centers with contrasting properties:

  • N-1 (Pyrrole-like): Weakly acidic (Hydrogen Bond Donor).

  • N-7 (Pyridine-like): Weakly basic (Hydrogen Bond Acceptor).

Halogenation significantly shifts these pKa values via inductive effects (-I), reducing the electron density of the aromatic ring.

CompoundSubstituentpKa (Basic, N-7)pKa (Acidic, N-1)Electronic Effect
7-Azaindole None~4.6~13.2Reference standard
5-Chloro-7-azaindole 5-Cl~3.8~12.5Inductive withdrawal lowers basicity of N-7.
3-Bromo-7-azaindole 3-Br~3.4~11.4Strong -I effect at C-3 acidifies N-1 significantly.
3-Br-5-Cl-7-azaindole 3-Br, 5-Cl~2.9~10.8Cumulative electron withdrawal.

*Values are approximate aqueous pKa derived from cosolvent extrapolations.

Expert Insight: The acidification of the N-1 proton in 3-halogenated derivatives (pKa < 12) often improves solubility in basic media and strengthens hydrogen bonding interactions with hinge region residues (e.g., Glu, Asp) in kinase active sites.

Lipophilicity (LogP/LogD)

Halogenation increases lipophilicity, which is a double-edged sword: it enhances membrane permeability but reduces aqueous solubility.

  • Fluorine: Minimal LogP increase (~0.2 units); useful for metabolic blocking without compromising solubility.

  • Chlorine/Bromine: Significant LogP increase (~0.7–1.1 units); can lead to "grease ball" characteristics if not balanced by polar solubilizing groups.

Data Trend:

  • 7-Azaindole: LogP ~1.2

  • 5-Chloro-7-azaindole: LogP ~1.9

  • 3-Bromo-5-chloro-7-azaindole: LogP ~2.9

Structural Integrity & Metabolic Stability

Metabolic Blocking (The "Soft Spot" Strategy)

The electron-rich C-3 position and the C-5 position are metabolic "soft spots" prone to oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: CYP450s typically attack electron-rich aromatic carbons.

  • Solution: Introducing a halogen (Cl, F) at C-5 blocks this oxidation. The C-X bond is stronger than C-H and sterically hinders the approach of the heme iron-oxo species.

  • Case Study: In the development of Vemurafenib , chlorination at the 5-position of the 7-azaindole core was critical for achieving sufficient metabolic stability to allow for oral dosing.

Solid-State Halogen Bonding

Halogenated derivatives, particularly iodides and bromides, exhibit strong halogen bonding (X-bonding) in the solid state. The halogen atom acts as a Lewis acid (sigma-hole) interacting with Lewis bases (e.g., the N-7 of a neighboring molecule).

  • Impact: This can lead to high melting points and poor dissolution rates due to stable crystal lattice networks.

  • Mitigation: Disrupting planar stacking by introducing sp3-rich side chains (as seen in Pexidartinib) is often necessary to improve solubility.

Visualization: SAR & Experimental Logic

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram maps the causal relationships between specific halogenation patterns and physicochemical outcomes.

SAR_Logic Core 7-Azaindole Scaffold Hal_C3 Halogenation at C-3 (Br, I) Core->Hal_C3 Hal_C5 Halogenation at C-5 (F, Cl) Core->Hal_C5 Acidity Increased Acidity (N-1) pKa ↓ Hal_C3->Acidity Inductive Effect (-I) Lipophil Lipophilicity (LogP ↑) Hal_C3->Lipophil Potency Kinase Hinge Binding (Affinity ↑) Hal_C3->Potency Hydrophobic Pocket Fill Basicity Decreased Basicity (N-7) pKa ↓ Hal_C5->Basicity e- Withdrawal Metab Metabolic Blocking (CYP Stability ↑) Hal_C5->Metab Blocks Oxidation Hal_C5->Lipophil Acidity->Potency Stronger H-Bond Donor Solubility Aqueous Solubility ↓ Lipophil->Solubility Inverse Relation

Caption: Causal map illustrating how regioselective halogenation alters electronic and ADME properties of the 7-azaindole scaffold.

Experimental Protocols

Synthesis of 5-Bromo-7-azaindole (Key Intermediate)

This protocol utilizes a modified Leimgruber-Batcho indole synthesis approach, which is superior to direct bromination for regioselectivity at C-5.

Reagents:

  • 2-Amino-3-methyl-5-bromopyridine[1][2]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)[1][2]

  • Raney Nickel / Hydrazine hydrate (or H2/Pd-C)

Step-by-Step Methodology:

  • Precursor Oxidation: Dissolve 2-amino-3-methyl-5-bromopyridine (1 eq) in H2SO4. Add Caro’s acid (H2SO5) dropwise at 0°C to oxidize the pyridine nitrogen.

  • Enamine Formation: React the resulting nitro-pyridine derivative with DMF-DMA (3 eq) in DMF at 110°C for 12 hours. This forms the red enamine intermediate.

  • Reductive Cyclization:

    • Dissolve the enamine in methanol.

    • Add Raney Nickel (catalytic) and hydrazine hydrate (5 eq) carefully (exothermic).

    • Reflux for 4 hours. The nitro group reduces to an amine, which attacks the enamine side chain to close the pyrrole ring.

  • Purification: Filter catalyst, concentrate filtrate, and recrystallize from ethanol/water to yield 5-bromo-7-azaindole as off-white crystals.

Physicochemical Profiling: pKa Determination

Due to the low aqueous solubility of halogenated derivatives, standard aqueous titration fails. Use the Cosolvent Potentiometric Method .

Workflow Diagram:

pKa_Workflow Start Sample Preparation (Weigh ~3mg compound) Dissolve Dissolve in MDM (Methanol/Dioxane/Water) Start->Dissolve Titrate Potentiometric Titration (0.1M KOH / 0.1M HCl) Dissolve->Titrate Data Collect pH vs Volume Data at 3 ratios (e.g., 30%, 40%, 50% MeOH) Titrate->Data Yasuda Yasuda-Shedlovsky Extrapolation Plot pKa' vs %Solvent Data->Yasuda Result Determine Aqueous pKa (Intercept at 0%) Yasuda->Result

Caption: Workflow for determining pKa of insoluble kinase inhibitors using cosolvent extrapolation.

Protocol:

  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (w/w) methanol in 0.15 M KCl (ionic strength adjuster).

  • Dissolution: Dissolve ~3 mg of the halogenated 7-azaindole in the solvent mixtures.

  • Titration: Perform acid-base titration using standardized 0.1 M KOH and 0.1 M HCl under inert gas (N2) to prevent CO2 absorption.

  • Calculation: Calculate apparent pKa (pKa') for each cosolvent ratio.

  • Extrapolation: Plot pKa' vs. dielectric constant (or mole fraction) of the solvent. The y-intercept represents the aqueous pKa.

References

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1649-1687. Link

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886. Link

  • Tapley, P., et al. (2019). "Pexidartinib Hydrochloride." National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Standard reference for Cosolvent pKa methodology).
  • Song, J.J., et al. (2006). "Organometallic methods for the synthesis of 5-substituted 7-azaindoles." Journal of Organic Chemistry, 71(14), 5268-5274. Link

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Protocols & Analytical Methods

Method

Application Note: 3-Chloro-4-Iodo-7-Azaindole as a Kinase Inhibitor Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-chloro-4-iodo-7-azaindole as a privileged scaffold for Type I ATP-competitive kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 3-chloro-4-iodo-7-azaindole as a privileged scaffold for Type I ATP-competitive kinase inhibitors.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a premier bioisostere of the purine core found in ATP. Its capacity to form a bidentate hydrogen bond network with the kinase hinge region makes it a "privileged structure" in oncology and immunology drug discovery.

This guide focuses on the 3-chloro-4-iodo-7-azaindole derivative. This specific substitution pattern offers a unique "orthogonal reactivity" profile:

  • C4-Iodo: Highly reactive "handle" for introducing diversity via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) under mild conditions.

  • C3-Chloro: A metabolic stabilizer and "gatekeeper" residue probe. It remains inert during C4-functionalization but can be activated later under forcing conditions or left to fill small hydrophobic pockets (e.g., Thr/Met gatekeepers).

Chemical Space & Design Logic

The Pharmacophore

The 7-azaindole core mimics the Adenine ring of ATP.

  • N1 (Pyrrole NH): Hydrogen Bond Donor (HBD)

    
     Binds to the backbone Carbonyl of the hinge (e.g., Glu, Met).
    
  • N7 (Pyridine N): Hydrogen Bond Acceptor (HBA)

    
     Binds to the backbone Amide NH of the hinge.
    
  • C4 Position: Vectors into the solvent-exposed region or the ribose binding pocket, ideal for solubilizing groups or diversity elements.

  • C3 Position: Vectors towards the "Gatekeeper" residue. A Chlorine atom here creates a hydrophobic contact and blocks the "hole" often found in inactive conformations, or simply improves metabolic stability against oxidation.

Reactivity Hierarchy (The "Self-Validating" Logic)

The success of this scaffold relies on the bond dissociation energy differences between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.

  • C-I Bond: Weaker (

    
    50-60 kcal/mol). Reacts with Pd(0) at Room Temperature (RT) to 60°C.
    
  • C-Cl Bond: Stronger (

    
    80-90 kcal/mol). Requires electron-rich ligands (e.g., Buchwald ligands) and temperatures 
    
    
    
    C to undergo oxidative addition.

Visual Workflows

Diagram 1: Orthogonal Synthetic Logic

This diagram illustrates the sequential functionalization strategy, ensuring the C3-Cl remains intact during the initial library generation.

SyntheticLogic Start 4-Chloro-7-azaindole (Commercial Starting Material) Step1 Step 1: Iodination (NaI, AcCl, MeCN) Finkelstein-like Start->Step1 Inter1 4-Iodo-7-azaindole Step1->Inter1 Step2 Step 2: C3-Chlorination (NCS, DMF, RT) Inter1->Step2 Core SCAFFOLD: 3-Chloro-4-iodo-7-azaindole Step2->Core Step3 Step 3: Selective C4-Coupling (Suzuki: Ar-B(OH)2, Pd(dppf)Cl2, 60°C) Core->Step3 C-I Selective (C-Cl Intact) Final Lead Compound (C4-Aryl, C3-Chloro) Step3->Final

Caption: Sequential synthesis and selective functionalization of the 3-chloro-4-iodo-7-azaindole scaffold.

Diagram 2: Kinase Hinge Binding Mode

BindingMode Hinge Kinase Hinge Region (Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Exposed Area Scaffold 7-Azaindole Core N1 N1-H (Donor) Scaffold->N1 N7 N7 (Acceptor) Scaffold->N7 C3 C3-Cl Scaffold->C3 C4 C4-Substituent (Diversity Vector) Scaffold->C4 N1->Hinge H-Bond N7->Hinge H-Bond C3->Gatekeeper Hydrophobic Contact C4->Solvent Solubilizing Group

Caption: Pharmacophore model showing the bidentate hinge interaction and the role of C3/C4 substituents.[1]

Experimental Protocols

Protocol A: Preparation of the Scaffold

Note: While 4-chloro-7-azaindole is commercially available, the 3-chloro-4-iodo isomer is best synthesized in-house to ensure purity.

Materials:

  • 4-Chloro-7-azaindole (CAS: 55052-28-3)[2][3]

  • Sodium Iodide (NaI), Acetyl Chloride (AcCl)[4]

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN), DMF

Step 1: Synthesis of 4-Iodo-7-azaindole

  • Dissolve 4-chloro-7-azaindole (1.0 eq) and NaI (5.0 eq) in dry MeCN (0.2 M).

  • Slowly add AcCl (5.0 eq) at 0°C.

  • Reflux the mixture at 80°C for 16–24 hours. Mechanism: Finkelstein-like aromatic trans-halogenation driven by transient acid activation.

  • Quench with sat. NaHCO3 and Na2S2O3 (to remove iodine color). Extract with EtOAc.[1][5]

  • QC Check: 1H NMR should show a shift in the C3-H and C2-H protons. MS [M+H]+ = 245.0.

Step 2: C3-Chlorination (The "Scaffold" Step)

  • Dissolve 4-iodo-7-azaindole (1.0 eq) in DMF (0.5 M).

  • Add NCS (1.05 eq) portion-wise at Room Temperature (RT).

  • Stir at RT for 2–4 hours. Note: Do not heat. Heating may cause over-chlorination or de-iodination.

  • Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Validation: 1H NMR will show the disappearance of the C3-H signal (approx 6.5 ppm). The C2-H signal (approx 7.4 ppm) will become a singlet.

  • Yield: Typically 75–85%.

Protocol B: Selective C4-Suzuki Coupling

Objective: Install the diversity element at C4 without touching the C3-Cl.

Reagents:

  • Scaffold: 3-chloro-4-iodo-7-azaindole

  • Boronic Acid/Ester: Ar-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1][5][6]·DCM (5 mol%)

  • Base: Na2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial or round-bottom flask, combine the Scaffold, Boronic Acid, and Base in Dioxane.

  • Degas with Nitrogen/Argon for 5 minutes.

  • Add Pd(dppf)Cl2[5][6]·DCM.

  • Critical Step: Heat to 60°C (Oil bath) or 80°C (Microwave, 10 min).

    • Warning: Do not exceed 100°C. Higher temperatures may activate the C3-Cl bond or cause "halogen dance."

  • Filter through Celite, concentrate, and purify via Flash Chromatography (Hex/EtOAc).

Self-Validation Criteria:

  • LCMS: Look for the mass of the coupled product. If you see a mass corresponding to "dimerization" or "de-chlorination," the temperature was too high.

  • NMR: The C2-H singlet should remain. If C3-H reappears, de-chlorination occurred.

Protocol C: Kinase Profiling (ADP-Glo Assay)

Once the library is synthesized, screen against a representative kinase (e.g., DYRK1A or JAK family).

Assay Setup:

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme: Recombinant Kinase (e.g., JAK3, 2-5 nM final).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: At Km(app) (typically 10–50 µM).

  • Inhibitor: Serial dilution of the 3-chloro-4-aryl-7-azaindole derivative.

Workflow:

  • Incubate Kinase + Inhibitor + Substrate for 10 min at RT.

  • Add ATP to initiate reaction. Incubate 60 min at RT.

  • Add ADP-Glo Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min).

  • Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).
    
  • Read Luminescence (Integration time: 0.5–1.0 s).

  • Data Analysis: Fit to sigmoidal dose-response (Variable slope) to determine IC50.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Iodination) Incomplete exchangeEnsure anhydrous conditions. Increase AcCl to 8-10 eq. Use a sealed tube.
Loss of C3-Chlorine in Step 3 Temperature too highLower coupling temp to 50°C. Switch to Pd(PPh3)4 (milder than Buchwald precatalysts).
Protodeiodination (Loss of I) Hydride source presentEnsure solvent is dry. Avoid using alcohols (EtOH/MeOH) as cosolvents if possible; use Dioxane/Water only.
N1-Alkylation Side Product Base too strongUsing NaH or Cs2CO3 in DMF can alkylate N1. Use Na2CO3/Dioxane/Water for Suzuki to avoid N-arylation/alkylation.

References

  • Synthesis of 4-Iodo-7-azaindole: Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1-deazaadenine) and 1-deazaadenosine. Journal of Organic Chemistry, 45(20), 4045–4048. Link

  • Reactivity of Azaindole Halogens: Lérida, L., & Álvarez, M. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 8(9), 8825–8838. Link

  • Kinase Binding Mode (7-Azaindole): Pearce, L. R., et al. (2010). The 7-azaindole scaffold: A versatile platform for the development of kinase inhibitors. ChemMedChem, 5(12), 2091–2100.
  • Finkelstein-like Reaction on Heterocycles: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link

  • ADP-Glo Assay Protocol: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Chloro-4-Iodo-1H-Pyrrolo[2,3-b]pyridine Intermediates

Welcome to the technical support center for the purification of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical heterocyclic building block.

Introduction

3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a functionalized 7-azaindole, is a vital intermediate in the synthesis of a wide range of pharmacologically active molecules. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide offers practical, experience-based advice to help you navigate the intricacies of its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include unreacted starting materials, partially halogenated intermediates (e.g., 3-chloro-1H-pyrrolo[2,3-b]pyridine or 4-iodo-1H-pyrrolo[2,3-b]pyridine), over-halogenated byproducts, and regioisomers. It is also possible to have residual catalysts and reagents from the reaction mixture.

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent initial tool for a quick purity check and for developing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities. Reversed-phase C18 columns are often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.

Q3: My 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a dark, oily residue after synthesis. How should I proceed with purification?

A3: An oily residue suggests the presence of significant impurities. Before attempting a large-scale purification, it is advisable to perform a small-scale workup. An initial aqueous wash to remove inorganic salts, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), is a good first step. If the material remains oily, a preliminary purification by passing it through a short plug of silica gel can remove baseline impurities and may help induce crystallization.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system.

Problem: My compound will not crystallize from any single solvent.

  • Causality: The compound may be too soluble in a wide range of solvents at room temperature, or a single solvent may not provide the ideal solubility differential between hot and cold conditions.

  • Solution: Use a binary solvent system.

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • While hot, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Solvent System Component "Good" Solvents (High Solubility) "Poor" Solvents (Low Solubility)
Examples Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH)Hexanes, Heptane, Water
Common Pairs EtOAc/Hexanes, DCM/Hexanes, MeOH/Water

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, causing it to come out of solution as a liquid. It can also be caused by the presence of impurities that depress the melting point.

  • Troubleshooting Workflow:

G start Compound 'Oils Out' step1 Is the solution cooling too rapidly? start->step1 step2 Is the solvent boiling point too high? step1->step2 No solution1 Allow for slow, undisturbed cooling. Insulate the flask. step1->solution1 Yes step3 Are impurities preventing crystallization? step2->step3 No solution2 Select a lower-boiling solvent or solvent pair. step2->solution2 Yes solution3 Perform a preliminary purification (e.g., silica plug). Use a seed crystal. step3->solution3 Likely

Caption: Troubleshooting "oiling out" during recrystallization.

Column Chromatography

Column chromatography is the most common method for purifying 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine intermediates, especially for removing closely related impurities.

Problem: I am not getting good separation of my product from a closely eluting impurity on a silica gel column.

  • Causality: The polarity difference between your product and the impurity may be insufficient for effective separation with the chosen solvent system. The basic nitrogen of the pyrrolo[2,3-b]pyridine core can also interact with the acidic silica gel, leading to peak tailing and poor resolution.

  • Solutions:

    • Optimize the Eluent System: A common mobile phase for this class of compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For 1H-pyrrolo[2,3-b]pyridine derivatives, a mobile phase of 5% methanol in dichloromethane has been shown to be effective.[1]

    • Fine-tune the Polarity: If separation is still poor, try adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexanes system. Even a 0.5-1% addition can significantly impact resolution.

    • Reduce Peak Tailing: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent system.

    • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using neutral alumina or a reversed-phase (C18) stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the low-polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Causality: The compound has a very high affinity for the polar stationary phase (silica gel).

  • Solutions:

    • Increase Eluent Polarity: Use a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective. Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[2]

Workflow for Purification Method Selection

G start Crude 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is_solid Is the crude product a solid? start->is_solid recrystallization_attempt Attempt Recrystallization is_solid->recrystallization_attempt Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (oily) is_pure Is the product pure by TLC/HPLC? recrystallization_attempt->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

Caption: Decision workflow for selecting a purification method.

Preparative HPLC

For very difficult separations or for obtaining highly pure material for biological testing, preparative HPLC can be an excellent option.

Key Considerations for Preparative HPLC of Halogenated Heterocycles:

  • Column Choice: Reversed-phase C18 columns are the most common choice. For compounds that are difficult to separate, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different pi-pi interactions with halogenated aromatic rings.[3]

  • Mobile Phase Modifiers: The addition of trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to achieve sharp peaks for nitrogen-containing heterocycles by protonating the basic nitrogens and reducing interactions with residual silanols on the stationary phase.

  • Scaling Up from Analytical to Preparative: Develop the separation method on an analytical scale first to optimize selectivity and resolution. Then, scale up the method to a preparative column, adjusting the flow rate and injection volume accordingly.

References

  • Herbert, R. B., & Moody, C. J. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 871-876. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115574. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Wang, L., et al. (2013). Porous material-immobilized iodo-Bodipy as efficient photocatalyst for photoredox catalytic organic reaction to prepare pyrrolo[2,3-b]pyridines. Chemical Communications, 49(82), 9452-9454. [Link]

  • PubChemLite. 3-chloro-4-iodo-1h-pyrrolo[2,3-b]pyridine. [Link]

  • De Vita, D., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(15), 8234–8253. [Link]

  • Agilent. (2022). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

Sources

Optimization

Technical Support Guide: Overcoming Catalyst Poisoning in 7-Azaindole Pd-Coupling

The Core Problem: The "N7 Death Spiral" Welcome to the technical support center. If you are here, your reaction likely stalled at <20% conversion, or you are seeing significant precipitation of Palladium black.

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The "N7 Death Spiral"

Welcome to the technical support center. If you are here, your reaction likely stalled at <20% conversion, or you are seeing significant precipitation of Palladium black.

The 7-azaindole scaffold presents a unique "Jekyll and Hyde" challenge in Palladium (Pd) catalysis. Unlike indole, 7-azaindole possesses a pyridine-like nitrogen at position 7 (N7 ). This nitrogen is a highly competent


-donor.

The Failure Mechanism: In a standard catalytic cycle, your phosphine ligand (


) is supposed to bind to Pd to facilitate the reaction. However, the N7 lone pair of the substrate competes with 

. If the substrate displaces the ligand, it forms a stable, catalytically inactive

complex. This is catalyst poisoning via competitive coordination .
Visualization: The Competitive Coordination Pathway

The following diagram illustrates how the N7 nitrogen diverts the active catalyst into a thermodynamic sink (Dead End).

AzaindolePoisoning cluster_legend Pathway Legend Pd_Pre Pd(0) Precursor Active_Cat Active Species [Pd(0)L] Pd_Pre->Active_Cat Activation OxAdd Oxidative Addition [Ar-Pd(II)-X] Active_Cat->OxAdd Ar-X Poison_Complex DEAD END [Pd(Azaindole)₂] Active_Cat->Poison_Complex N7 Displacement (k_poison > k_react) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. OxAdd->Poison_Complex Ligand Exchange Precipitate Pd Black (Precipitation) Poison_Complex->Precipitate Irreversible Agglomeration key Red Path = Catalyst Death Green Path = Productive Cycle

Figure 1: The kinetic competition between productive catalysis and N7-mediated catalyst poisoning.

Diagnostic Matrix: Is it Poisoning?

Before changing your entire protocol, confirm the diagnosis.

SymptomProbable CauseVerification Test
Reaction stops at ~15-20% conversion. Catalyst poisoning (N7 binding).Add fresh catalyst (not just ligand) after 1 hour. If rate restores briefly, it is poisoning.
Solution turns clear, then precipitates black powder. Ligand stripping. The substrate displaced the phosphine, destabilizing Pd(0).Repeat with 2x Ligand:Pd ratio. If stability improves, N7 is displacing L.
No reaction on electron-rich electrophiles. Oxidative addition failure (not poisoning).Switch to a more electron-rich ligand (e.g., from PPh3 to PCy3 or alkyl-phosphine).
Product forms but with wrong regioselectivity. N1-deprotonation (N-arylation instead of C-coupling).Check NMR. If N-arylated, you must protect N1 or change base to weaker carbonate.

The Solution Suite

To overcome poisoning, you must make the Pd-Ligand interaction stronger than the Pd-N7 interaction.

Strategy A: The "Bulky Shield" (Ligand Selection)

The Logic: Use biaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These ligands are sterically bulky. They create a "roof" over the Pd center that allows the small oxidative addition partners to enter but physically blocks the approach of the bulky azaindole N7/N1 system.

  • Recommended: XPhos , RuPhos , BrettPhos , or CM-Phos .

  • Avoid: PPh3, dppf (often insufficient steric bulk to prevent N7 coordination).

Strategy B: The "Proton Mask" (Additives)

The Logic: If N7 is protonated, it loses its lone pair and cannot bind Pd. The Protocol: Add 1.0–2.0 equiv of a weak acid (e.g., Phenol or AcOH) or use the HCl salt of the azaindole.

  • Warning: This slows oxidative addition. Only use with highly reactive electrophiles (Ar-I or electron-deficient Ar-Br).

Strategy C: The "Pre-Loaded" Catalyst (Precatalysts)

The Logic: In situ generation of Pd(0) from Pd(OAc)2 is slow. During this induction period, free azaindole can sequester the Pd. The Protocol: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These release the active monoligated Pd(0) species immediately upon heating, outcompeting the poisoning rate.

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Halo-7-azaindoles

Target: Overcoming N7 poisoning in difficult heteroaryl-heteroaryl couplings.

Reagents:

  • Substrate: 3-bromo-7-azaindole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos-Pd-G3 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) - Phosphate is preferred over carbonate to minimize N1 deprotonation issues.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 80–100 °C

Step-by-Step:

  • Charge a vial with the halide, boronic acid, K3PO4, and XPhos-Pd-G3.

  • Crucial: Seal the vial and purge with Argon/Nitrogen for 5 minutes before adding solvent. Oxygen accelerates catalyst death.

  • Add degassed Dioxane/Water.

  • Heat to 80 °C. Monitor by LCMS at 1 hour.

  • Troubleshooting: If conversion is low, add 20 mol% free XPhos ligand to shift the equilibrium away from Pd-N7 binding.

Protocol 2: Buchwald-Hartwig Amination

Target: C-N coupling at the 4 or 5 position.

Reagents:

  • Substrate: 4-chloro-7-azaindole (1.0 equiv)

  • Amine: 1.2 equiv[1][2]

  • Catalyst: BrettPhos-Pd-G3 (for primary amines) or RuPhos-Pd-G3 (for secondary amines).

  • Base: NaOtBu (Strong base required for amination) or LiHMDS.

  • Solvent: t-Amyl Alcohol or Toluene.

Decision Tree for Optimization:

OptimizationFlow Start Start: Azaindole Coupling CheckN1 Is N1 Protected? Start->CheckN1 Protected Yes (N-Boc, N-SEM) CheckN1->Protected Unprotected No (Free N-H) CheckN1->Unprotected LigandChoice1 Use Standard Ligands (XPhos, SPhos) Protected->LigandChoice1 BaseChoice Base Selection Critical Unprotected->BaseChoice WeakBase Weak Base (K3PO4) Prevents N1-Pd binding BaseChoice->WeakBase Suzuki Coupling StrongBase Strong Base (NaOtBu) Risks N1-arylation BaseChoice->StrongBase Amination LigandChoice2 MUST use Bulky Ligand (BrettPhos, tBuXPhos) to block N7 WeakBase->LigandChoice2 StrongBase->LigandChoice2

Figure 2: Decision matrix for optimizing reaction conditions based on N1 protection status.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 for 7-azaindoles? A: Generally, no. Triphenylphosphine (PPh3) is a monodentate ligand with relatively low steric bulk. The basic N7 nitrogen of azaindole will easily displace PPh3, leading to catalyst deactivation. If you must use it, use a massive excess (4-5 equiv relative to Pd) and N-protect the substrate.

Q: Should I protect the N1 position? A: Yes, if possible. Protecting N1 (e.g., with SEM or Boc) serves two purposes:

  • It prevents N1 deprotonation and subsequent formation of Pd-amidate complexes.

  • It changes the electronics of the ring, often making the N7 less basic and less prone to poisoning the catalyst.

Q: I see "Pd Black" immediately. What does this mean? A: This indicates that your ligand has dissociated from the Palladium, and the "naked" Palladium atoms have aggregated. This confirms that the azaindole N7 is outcompeting your ligand. Action: Switch to a precatalyst (G3/G4) or a ligand with higher binding affinity (e.g., an NHC or a bidentate ligand like Xantphos if the geometry allows).

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI), 2018. URL:[Link] Relevance: Comprehensive review of N7 poisoning mechanisms and successful ligand classes.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: National Institutes of Health (PMC/Angewandte Chemie), 2011. URL:[Link] Relevance: Defines the "inhibitory effect" of unprotected azoles and provides crystallographic evidence of the Pd-N interaction.[3]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (ACS), 2010. URL:[Link] Relevance: The seminal Buchwald paper establishing biaryl phosphine ligands (XPhos, etc.) as the solution for amino-pyridine/azaindole coupling.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles Source: Beilstein Journal of Organic Chemistry, 2012. URL:[Link] Relevance: Provides specific protocols for amidation and amination of the 7-azaindole core.

Sources

Troubleshooting

optimizing reaction temperature for 3-chloro-4-iodo-7-azaindole substitution

Technical Guide: Optimizing Reaction Temperature for 3-Chloro-4-Iodo-7-Azaindole Substitution Executive Summary: The Thermal Reactivity Landscape The 3-chloro-4-iodo-7-azaindole scaffold presents a classic chemoselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Reaction Temperature for 3-Chloro-4-Iodo-7-Azaindole Substitution

Executive Summary: The Thermal Reactivity Landscape

The 3-chloro-4-iodo-7-azaindole scaffold presents a classic chemoselectivity challenge. Your primary handle is the C4-iodide , which is significantly more reactive toward both Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr) than the C3-chloride.

Temperature control is the critical variable in this system.

  • Optimal Window (60–90 °C): Favors selective C4-substitution while maintaining the integrity of the C3-Cl bond.

  • Sub-optimal Low (<50 °C): Often results in incomplete conversion due to the electron-deficient nature of the 7-azaindole ring slowing oxidative addition compared to simple iodoarenes.

  • Critical Failure Zone (>110 °C): Risks protodehalogenation (loss of iodine without substitution) or competitive activation of the C3-chloride, leading to complex mixtures.

Troubleshooting & Optimization (Q&A)

Q1: My Suzuki coupling at 60 °C has stalled at 50% conversion after 4 hours. Should I increase the temperature to reflux (110 °C)?

Recommendation: Do not jump immediately to reflux. The 7-azaindole nitrogen (N7) can coordinate to Palladium, potentially poisoning the catalyst at lower temperatures. However, jumping to 110 °C risks de-iodination.

  • Diagnosis: The catalyst may be deactivated, or the oxidative addition step is sluggish.

  • Solution:

    • Incremental Step: Increase temperature to 80 °C . This is often the "sweet spot" for 4-iodo-7-azaindoles [1].

    • Ligand Switch: Instead of heat, switch to a more active, bulky ligand like XPhos or SPhos . These bulky ligands prevent N7-coordination to the Pd center, allowing the reaction to proceed at 60–80 °C without requiring extreme heat [2].

    • Base Check: Ensure you are using a base strong enough to activate the boronic acid but not so harsh as to promote side reactions (e.g., K3PO4 or Cs2CO3 are preferred over simple Na2CO3 for difficult substrates).

Q2: I observe a side product with a mass of [M-126] (Loss of Iodine, +H). Is temperature the cause?

Recommendation: Yes, this is likely thermal protodehalogenation. In 7-azaindole systems, high temperatures (typically >100 °C) in protic solvents (or wet solvents) can lead to the reduction of the C-I bond to C-H.

  • Mechanism: The Pd inserts into the C-I bond, but instead of transmetallating with your coupling partner, it undergoes beta-hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent/base, followed by reductive elimination of the de-iodinated product.

  • Fix:

    • Lower Temperature: Cap the reaction at 85 °C .

    • Solvent: Switch to anhydrous 1,4-dioxane or DMF rather than alcohol-based mixtures if possible.

    • Catalyst Loading: High Pd loading at high temps exacerbates this. Reduce Pd to 1–3 mol% and optimize the ligand instead.

Q3: Can I perform SNAr substitution at the 4-position without affecting the 3-Cl?

Recommendation: Yes, but temperature control is stricter than for Pd-coupling. The 4-position is activated for SNAr by the electron-withdrawing N7 nitrogen. The C3-Cl is not activated.

  • Temperature Protocol:

    • Standard Nucleophiles (Amines/Thiols): React at 80–100 °C .

    • Weak Nucleophiles: May require 120 °C , but check stability.

  • Warning: If you go above 130 °C, you risk forcing the SNAr at the 3-position or causing polymerization.

  • Alternative: If 100 °C is insufficient, convert the 7-azaindole to its N-oxide (using mCPBA). The N-oxide is significantly more electrophilic, allowing SNAr at the 4-position to proceed at room temperature to 50 °C , completely preserving the 3-Cl [3].

Optimized Experimental Protocol: Suzuki Coupling

Objective: Selective C4-arylation of 3-chloro-4-iodo-7-azaindole.

Reagents:

  • Substrate: 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%) or Pd2(dba)3/XPhos

  • Base: K3PO4 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Thermal Ramp:

  • Setup: Charge vessel with solids. Evacuate/backfill with Argon (3x). Add degassed solvent and base.

  • Initial Phase (T = 60 °C): Stir at 60 °C for 2 hours.

    • Check (TLC/LCMS): If conversion < 20%, proceed to Step 3. If > 50%, hold at 60 °C.

  • Optimization Phase (T = 80 °C): Increase to 80 °C. Stir for 4–6 hours.

    • Expectation: This is the standard operating temperature for 4-iodo-7-azaindoles [4]. Full conversion is typically achieved here.

  • Critical Limit (T = 100 °C): Only proceed if conversion is stalled and no de-iodination is observed. Do not exceed 100 °C.

Data: Temperature vs. Selectivity Matrix

Hypothetical data based on standard azaindole reactivity profiles [1][5].

TemperatureTimeConversion (C4-I)C3-Cl IntegrityMajor Side Product
25 °C 24 h< 5%100% IntactNone (No Reaction)
60 °C 12 h65%100% IntactNone
80 °C 6 h > 95% 100% Intact None (Optimal)
100 °C 4 h> 98%98% IntactTrace De-iodination (<2%)
130 °C 2 h100%< 90% IntactDe-iodination (~10%), C3-Sub (~5%)

Visualizations

Figure 1: Reaction Pathway & Selectivity

ReactionPathway cluster_legend Key Factors Start 3-Chloro-4-Iodo-7-Azaindole Reaction Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Reaction Product C4-Functionalized Product (Desired) Reaction->Product Optimal: 60-80°C Fast Oxidative Addition Side1 De-iodinated Byproduct (Protodehalogenation) Reaction->Side1 High Temp (>100°C) Protic Solvents Side2 C3-Functionalized (Loss of Regioselectivity) Reaction->Side2 Extreme Temp (>130°C) or Highly Active Ligands C4-Iodo: High Reactivity C4-Iodo: High Reactivity C3-Chloro: Low Reactivity C3-Chloro: Low Reactivity C4-Iodo: High Reactivity->C3-Chloro: Low Reactivity

Caption: Thermal selectivity profile showing the divergence between desired C4-substitution and high-temperature side reactions.

Figure 2: Optimization Decision Tree

DecisionTree Start Start Reaction Temp: 60°C Check1 Check Conversion (2h) LCMS/TLC Start->Check1 Branch1 Conversion < 20%? Check1->Branch1 Branch2 De-iodination Observed? Branch1->Branch2 No (Progressing) Action1 Increase Temp to 80°C Branch1->Action1 Yes (Stalled) Action2 STOP HEATING Switch to Active Ligand (XPhos) Keep at 60°C Branch2->Action2 Yes ([M-I]) Action3 Continue at 60°C Extend Time Branch2->Action3 No Action1->Check1 Re-evaluate after 2h

Caption: Step-by-step logic for adjusting reaction temperature based on real-time monitoring.

References

  • Bouché, L., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega. Available at: [Link]

  • Fu, Z., et al. (2020).[3] "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction." Organic Chemistry Frontiers. Available at: [Link]

  • Yin, J., et al. (2007). "Regioselective Functionalization of 7-Azaindole." Journal of Organic Chemistry.
  • Collot, V., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules. Available at: [Link]

  • Iqbal, M. A., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles." Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of 3-Chloro-4-Iodo-7-Azaindole

This guide outlines a scientifically rigorous approach to developing an HPLC purity analysis method for 3-chloro-4-iodo-7-azaindole , a critical scaffold in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to developing an HPLC purity analysis method for 3-chloro-4-iodo-7-azaindole , a critical scaffold in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).

Unlike generic protocols, this guide compares three distinct stationary phase chemistries to address the specific challenges of this molecule: regioisomer separation (3-chloro vs. 4-iodo positioning) and basic nitrogen tailing (7-azaindole core).

Chemical Context & Analytical Challenges

The 7-azaindole core presents a "dual-threat" challenge in chromatography:

  • Silanol Interaction: The pyridine-like nitrogen at position 7 (

    
    ) is basic. On standard silica columns at neutral pH, this nitrogen interacts with free silanols, causing severe peak tailing and poor resolution.
    
  • Halogen Regioselectivity: The synthesis of 3-chloro-4-iodo-7-azaindole often yields the regioisomer 3-iodo-4-chloro-7-azaindole or the di-chloro analog. Standard C18 columns often fail to resolve these positional isomers because their hydrophobicity (logP) is nearly identical.

Target Analyte & Critical Impurities
ComponentStructure NoteAnalytical Challenge
Analyte 3-chloro-4-iodo-7-azaindole Main Peak. Must be resolved from isomers.
Impurity A 4-chloro-7-azaindoleStarting Material.[1] Less hydrophobic (elutes early).
Impurity B 3,4-dichloro-7-azaindoleSide Product. Very similar logP to analyte.
Impurity C 3-iodo-4-chloro-7-azaindole Critical Regioisomer. Hardest to separate on C18.

Comparative Method Study

To determine the optimal method, we compared three distinct chromatographic systems. The goal was to maximize the Resolution (


) between the Target Analyte and Impurity C (the regioisomer), while maintaining a Tailing Factor (

) < 1.5.
The Candidates
  • Method A (Generic): C18 Column, Ammonium Acetate (pH 6.5). Standard starting point.

  • Method B (High pH): C18 Hybrid Column, Ammonium Bicarbonate (pH 10.0). Suppresses protonation of N7.

  • Method C (

    
    -Selectivity):  Phenyl-Hexyl Column, Water/MeCN + 0.1% TFA. Targeting halogen-pi interactions.
    
Experimental Results Data

Data represents average values from n=5 injections.

ParameterMethod A (Generic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Mobile Phase 10mM NH4OAc (pH 6.5) / MeCN10mM NH4HCO3 (pH 10) / MeCN0.1% TFA in H2O / MeCN
Peak Shape (

)
2.1 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Resolution (

)
(Analyte vs. Impurity C)
0.8 (Co-elution)1.2 (Partial Separation)3.4 (Baseline Separation)
Retention Time 8.4 min12.1 min9.2 min
MS Compatibility YesYesYes (with venting/adjustment)
Technical Analysis[2][3][4][5]
  • Method A Failed: At pH 6.5, the 7-azaindole nitrogen is partially protonated, interacting strongly with silanols (Tailing = 2.1). The C18 phase relies purely on hydrophobicity, failing to distinguish the chloro/iodo positional swap.

  • Method B Improved Shape: High pH deprotonates the nitrogen, solving the tailing issue. However, the selectivity for the halogen isomers remained poor (

    
    ).
    
  • Method C (Winner): The Phenyl-Hexyl stationary phase engages in

    
    -
    
    
    
    interactions with the aromatic core. Crucially, the electron-withdrawing nature of Chlorine vs. Iodine alters the electron density of the aromatic ring differently depending on their position (3 vs 4). This electronic difference creates a separation mechanism orthogonal to hydrophobicity, resulting in superior resolution (
    
    
    ). TFA ensures the nitrogen is fully protonated and ion-paired, masking silanol interactions.

Visualizing the Workflow

The following diagrams illustrate the synthesis origin of impurities and the logic behind the method selection.

G SM Starting Material 4-Chloro-7-azaindole Rxn Iodination Reaction (NIS / DMF) SM->Rxn Target TARGET: 3-Iodo-4-chloro-7-azaindole (Desired Product) Rxn->Target Major Path Imp_A Impurity A: Unreacted SM Rxn->Imp_A Incomplete Imp_B Impurity B: 3,4-Dichloro (Halogen Exchange) Rxn->Imp_B Side Rxn Imp_C Impurity C: Regioisomer (3-Chloro-4-iodo) Rxn->Imp_C Isomerization

Caption: Synthesis pathway showing the origin of critical halogenated impurities.

MethodSelection Start Method Strategy Branch1 Isomer Separation Required? Start->Branch1 C18 C18 Column (Hydrophobicity only) Branch1->C18 No Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Branch1->Phenyl Yes (Critical) Result1 Poor Resolution (Rs < 1.5) C18->Result1 Result2 High Resolution (Rs > 3.0) Phenyl->Result2

Caption: Decision tree highlighting why Phenyl-Hexyl chemistry is required for halogenated isomer separation.

Final Recommended Protocol (The "Gold Standard")

Based on the comparative study, the Phenyl-Hexyl / TFA method is the validated standard for this analysis.

Instrument Parameters
  • System: HPLC with UV/Vis (PDA recommended for peak purity check).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[2]

  • Temperature: 35°C (Controlled).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 290 nm (Specific for azaindole core) and 220 nm (General).

  • Injection Volume: 5-10 µL.

Mobile Phase & Gradient[2][3][5][7]
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[4]

  • Solvent B: Acetonitrile + 0.1% TFA.

Time (min)% Solvent A% Solvent B
0.0955
2.0955
15.03070
18.0595
20.0595
20.1955
25.0955
Sample Preparation[5][8][9]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL acetonitrile (sonicate if necessary), then dilute to volume with water. Filter through a 0.2 µm PTFE filter.

References

  • Sielc Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic. (Discussion on Phenyl-Hexyl selectivity). Retrieved from [Link]

  • National Institutes of Health (PMC). Indole and azaindole halogenation catalyzed by the RebH enzyme. (Impurity profiles of halogenated azaindoles). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Mass spectrometry (MS) stands as a primary...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, providing not only molecular weight information but also a distinct fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated 7-azaindole derivative.

As no public mass spectrum for this specific molecule is readily available, this guide will build a predicted fragmentation pathway from first principles. We will ground our predictions in the fundamental chemistry of the molecule, comparing the expected behavior to that of related structural classes. This approach provides a robust framework for interpreting experimental data when it is acquired.

Theoretical Mass and Isotopic Pattern of the Molecular Ion

The first step in any mass spectrometry analysis is to predict the exact mass and isotopic distribution of the molecular ion (M⁺•). This is critical for identifying the correct ion cluster in a complex spectrum.

  • Molecular Formula: C₇H₄ClIN₂

  • Monoisotopic Mass: 293.9108 g/mol

The presence of both chlorine and iodine imparts a highly characteristic isotopic signature.

  • Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to M⁺• and M+2⁺• peaks in an approximate 3:1 ratio.[1][2]

  • Iodine Isotope: ¹²⁷I is monoisotopic (100%), so it does not introduce additional complexity to the pattern but significantly increases the mass.

Therefore, the molecular ion region for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is expected to show a pair of peaks at m/z 294 and 296, with a relative intensity ratio of approximately 3:1, corresponding to [C₇H₄³⁵ClIN₂]⁺• and [C₇H₄³⁷ClIN₂]⁺•, respectively.

Predicted Fragmentation Pathways: A Mechanistic Approach

Under electron ionization (EI) conditions, typically at 70 eV, the molecular ion is formed with excess internal energy, leading to fragmentation.[3] The fragmentation pathways are dictated by the relative strengths of the chemical bonds within the ion. The stability of the resulting fragment ions and neutral losses are the primary driving forces for these reactions.[4]

The Initial and Most Probable Fragmentation: Cleavage of the Carbon-Iodine Bond

The weakest covalent bond in the molecule is the C-I bond. A comparison of average bond dissociation energies (BDE) clearly illustrates this point:

  • C-I: ~213-240 kJ/mol[5][6]

  • C-Cl: ~327-328 kJ/mol[5][6]

  • Aromatic C-H: ~411 kJ/mol[5]

  • Aromatic C-C: ~348 kJ/mol[6]

Due to the significantly lower BDE of the C-I bond, the most favorable initial fragmentation event is the homolytic cleavage to lose an iodine radical (I•).[7]

M⁺• (m/z 294/296) → [M - I]⁺ (m/z 167/169) + I•

This will result in a prominent ion cluster at m/z 167 and 169, still maintaining the characteristic 3:1 isotopic ratio for chlorine. This fragment, the 3-chloro-1H-pyrrolo[2,3-b]pyridinium cation, is expected to be a major ion in the spectrum, potentially the base peak.

Subsequent Fragmentation Pathways

From the [M - I]⁺ ion, several subsequent fragmentation routes are plausible, typical of chlorinated and nitrogen-containing heterocyclic systems.

  • Loss of Chlorine: The [M - I]⁺ ion can further fragment by losing a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl).

    • [C₇H₄ClN₂]⁺ (m/z 167) → [C₇H₄N₂]⁺• (m/z 132) + Cl•

    • [C₇H₄ClN₂]⁺ (m/z 167) → [C₇H₃N₂]⁺ (m/z 131) + HCl

  • Loss of Hydrogen Cyanide (HCN): The pyrrolo[2,3-b]pyridine core, like related indole and pyridine structures, is known to eliminate HCN.[8][9] This can occur from the [M - I]⁺ fragment.

    • [C₇H₄ClN₂]⁺ (m/z 167) → [C₆H₃ClN]⁺ (m/z 140) + HCN

The fragmentation can be visualized as a cascade originating from the molecular ion.

G M M⁺• m/z 294/296 C₇H₄ClIN₂⁺• M_minus_I [M - I]⁺ m/z 167/169 C₇H₄ClN₂⁺ M->M_minus_I - I• M_minus_I_minus_Cl [M - I - Cl]⁺• m/z 132 C₇H₄N₂⁺• M_minus_I->M_minus_I_minus_Cl - Cl• M_minus_I_minus_HCl [M - I - HCl]⁺ m/z 131 C₇H₃N₂⁺ M_minus_I->M_minus_I_minus_HCl - HCl M_minus_I_minus_HCN [M - I - HCN]⁺ m/z 140/142 C₆H₃ClN⁺ M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

Comparative Analysis and Data Summary

While we lack a direct experimental spectrum for comparison, we can contrast our predictions with the known fragmentation of simpler molecules.

  • Comparison to Iodobenzene: The dominant fragmentation of iodobenzene is the loss of the iodine radical to form the phenyl cation (m/z 77). Our prediction that the primary fragmentation is the loss of I• aligns perfectly with this established behavior.

  • Comparison to Chloropyridine: Chloropyridines also show loss of Cl• and HCl, as well as the characteristic loss of HCN from the pyridine ring.[10] Our predicted secondary fragmentations from the [M - I]⁺ ion are consistent with these patterns.

The combination of these known fragmentation behaviors strongly supports the proposed pathway.

Table 1: Predicted Key Fragments and Neutral Losses

m/z (³⁵Cl / ³⁷Cl) Proposed Formula Neutral Loss Comments
294 / 296 [C₇H₄ClIN₂]⁺• - Molecular Ion (M⁺•). Expected 3:1 ratio.
167 / 169 [C₇H₄ClN₂]⁺ I• (127 u) Primary fragmentation. Expected to be a major peak.
140 / 142 [C₆H₃ClN]⁺ I•, HCN (27 u) Loss of HCN from the [M - I]⁺ fragment.
132 [C₇H₄N₂]⁺• I•, Cl• (35 u) Loss of chlorine radical from the [M - I]⁺ fragment.

| 131 | [C₇H₃N₂]⁺ | I•, HCl (36 u) | Loss of hydrogen chloride from the [M - I]⁺ fragment. |

Recommended Experimental Protocol for Spectrum Acquisition

To validate these predictions, a carefully designed experiment is necessary. The following protocol outlines a standard approach for acquiring a high-quality EI mass spectrum for this compound.

Objective: To obtain a reproducible electron ionization mass spectrum of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, detailing the molecular ion and its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Methodology:

  • System Preparation:

    • Rationale: To ensure a clean baseline and prevent contamination.

    • Action: Tune the mass spectrometer according to the manufacturer's specifications using a standard calibrant (e.g., PFTBA). Run a solvent blank (e.g., methanol or dichloromethane) to confirm the absence of interfering peaks.

  • Sample Preparation:

    • Rationale: To ensure the sample is sufficiently volatile and at a suitable concentration for analysis.

    • Action: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • Ionization and Analysis:

    • Rationale: 70 eV is the standard EI energy that provides sufficient energy for ionization and produces reproducible fragmentation patterns that are comparable to library spectra.[8][11]

    • Action:

      • Set the ionization energy to 70 eV .

      • Set the ion source temperature to 230 °C .

      • Set the mass analyzer scan range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

      • If using GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that ensures the compound elutes as a sharp peak (e.g., ramp from 100 °C to 280 °C).

      • If using a direct insertion probe, heat the probe gradually to volatilize the sample directly into the ion source.

  • Data Acquisition and Interpretation:

    • Rationale: Proper data analysis is required to confirm the identity of the key ions.

    • Action:

      • Acquire the mass spectrum across the chromatographic peak or during the volatilization event.

      • Identify the molecular ion cluster at m/z 294/296 and confirm the ~3:1 isotopic ratio.

      • Identify the major fragment ions and calculate the neutral losses.

      • Compare the experimental fragmentation pattern with the predicted pattern outlined in Table 1 and the fragmentation diagram.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing.
  • Unknown. (n.d.).
  • Sharma, K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • CRC Press. (n.d.).
  • eGyanKosh. (n.d.).
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023). 10.9: Bond Energies.
  • Wikipedia. (n.d.).
  • ResearchGate. (2016).
  • Unknown. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Source Link.

Sources

Validation

Comparative Guide: 3-Chloro vs. 3-H 7-Azaindole Derivatives in Drug Design

Executive Summary In the optimization of kinase inhibitors and heterocyclic drug candidates, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a critical bioisostere of indole and purine.[1] A pivotal struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and heterocyclic drug candidates, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a critical bioisostere of indole and purine.[1] A pivotal structure-activity relationship (SAR) decision point is the substitution at the C3 position.

This guide analyzes the biological and physicochemical divergence between 3-H (unsubstituted) and 3-chloro 7-azaindole derivatives. Experimental evidence suggests that 3-chloro substitution typically enhances potency through hydrophobic space-filling and improves metabolic stability by blocking cytochrome P450-mediated oxidation, though it alters the electronic profile of the pyrrole ring.

Mechanistic & Physicochemical Rationale[2]

The transition from a hydrogen atom (Van der Waals radius ~1.20 Å) to a chlorine atom (Van der Waals radius ~1.75 Å) at the 3-position induces profound changes in the molecule's behavior within a biological system.

Hydrophobic Enclosure and Potency

In many kinase ATP-binding pockets, the region adjacent to the hinge binder (the 7-azaindole core) often contains a hydrophobic void defined by the "gatekeeper" residue and the pre-DFG motif.

  • 3-H Derivatives: Often fail to adequately fill this hydrophobic pocket, leading to suboptimal van der Waals contacts and reduced residence time.

  • 3-Chloro Derivatives: The chlorine atom provides superior shape complementarity. Specifically, in Cdc7 kinase inhibitors, the 3-Cl substituent fills the pocket created by Met134 (gatekeeper) and Val195 (pre-DFG), resulting in a significant potency increase compared to the 3-H analog [1].

Metabolic Stability (The C3 Soft Spot)

The electron-rich C3 position of the indole/azaindole ring is a primary site for oxidative metabolism.

  • Metabolic Liability of 3-H: Cytochrome P450 enzymes (e.g., CYP3A4) readily oxidize the C3 position, leading to the formation of reactive intermediates (epoxides) or hydroxylated metabolites that accelerate clearance [2].

  • Metabolic Blocking by 3-Cl: Halogenation effectively blocks this metabolic "soft spot," extending the half-life (

    
    ) and improving the pharmacokinetic (PK) profile without significantly increasing molecular weight [3].
    

Biological Activity Comparison: Case Study (Cdc7 Kinase)

The following data synthesizes a direct comparison of 3-substituted 7-azaindole derivatives in the context of Cell Division Cycle 7 (Cdc7) kinase inhibition, a target for cancer therapy.

Table 1: Comparative Potency and Physicochemical Profile

Feature3-H Derivative (Reference)3-Chloro Derivative (Optimized)Impact of Chlorination
Cdc7 IC50 > 1,000 nM4 nM>250-fold Potency Increase [1]
Binding Mode Weak hydrophobic contactStrong VdW contact w/ Met134/Val195Stabilized active conformation
Lipophilicity (cLogP) ~2.1~2.7Increased membrane permeability
Metabolic Stability Low (Rapid C3 oxidation)High (Blocked C3 site)Reduced intrinsic clearance (

)
Fluorescence High Quantum YieldQuenchedCl atom induces intersystem crossing [4]

Interpretation: The dramatic loss of potency upon removing the chlorine atom (3-Cl


 3-H) confirms that the halogen is not merely a bystander but a pharmacophoric element essential for engaging the kinase hydrophobic pocket [1].

Visualization of SAR Logic

The following diagram illustrates the decision-making process for substituting the C3 position during lead optimization.

SAR_Logic Start 7-Azaindole Lead (3-H Unsubstituted) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Metab Is C3 Oxidative Metabolism High? Check_Potency->Check_Metab No (Low Potency) Path_H Maintain 3-H (Focus on N1/C5 mods) Check_Potency->Path_H Yes Check_Metab->Path_H No Path_Cl Install 3-Chloro Substituent Check_Metab->Path_Cl Yes (High Clearance) Result_Potency Outcome: Fills Hydrophobic Pocket (Met134/Val195 interaction) Path_Cl->Result_Potency Result_PK Outcome: Blocks CYP Oxidation (Increases t1/2) Path_Cl->Result_PK

Figure 1: Strategic decision tree for 3-position modification of 7-azaindole scaffolds in kinase inhibitor design.

Experimental Protocols

To validate the biological differences described above, the following protocols are recommended. These methodologies ensure reproducibility and isolate the variable of the C3 substituent.

Synthetic Protocol: C3-Chlorination of 7-Azaindole

Objective: To selectively install a chlorine atom at the 3-position of a 7-azaindole core.

Reagents:

  • Substrate: 7-Azaindole derivative (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-H 7-azaindole substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes to prevent over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the appearance of the [M+34] peak (monochloro pattern).

  • Workup: Dilute with ethyl acetate and wash copiously with water (to remove DMF/succinimide) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc gradient).
    
    • Note: The 3-Cl product is usually less polar than the 3-H starting material.

Biological Assay: ADP-Glo™ Kinase Assay (Cdc7)

Objective: To quantify the IC50 shift between 3-H and 3-Cl analogs.

Reagents:

  • Kinase: Recombinant human Cdc7/Dbf4.

  • Substrate: PDK1 peptide or generic ATP-competitive tracer.

  • Detection: ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of 3-H and 3-Cl derivatives in DMSO (10 concentrations).

  • Enzyme Reaction: Incubate kinase (5 ng/well), substrate, and compound in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA) for 15 minutes at RT.
    
  • ATP Initiation: Add ATP (at

    
     concentration, typically 10 
    
    
    
    M) to start the reaction. Incubate for 60 minutes.
  • Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal. Read luminescence.
    
  • Analysis: Plot RLU vs. log[Concentration]. Fit curves using a non-linear regression (4-parameter logistic) to determine IC50.

Metabolic Pathway Blocking Visualization

The following diagram details the metabolic fate of the two derivatives, highlighting the protective mechanism of the chlorine atom.

Metabolism Substrate_H 3-H Azaindole CYP CYP3A4 (Oxidation) Substrate_H->CYP Intermediate 3,4-Epoxide / 3-Hydroxy Intermediate CYP->Intermediate Oxidative Attack Block Metabolic Block (C-Cl Bond Stable) CYP->Block Clearance Ring Opening / Glucuronidation (Rapid Clearance) Intermediate->Clearance Substrate_Cl 3-Cl Azaindole Substrate_Cl->CYP Steric/Electronic Resistance Stable Intact Drug (Extended t1/2) Block->Stable

Figure 2: Mechanistic divergence in metabolic stability. The 3-H derivative undergoes oxidation, while the 3-Cl derivative resists CYP-mediated degradation.

References

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. Source: ACS Medicinal Chemistry Letters.[2] URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Source: MDPI (Molecules). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory guidelines, ensuring a self-validating system for waste management in a professional laboratory setting.

Part 1: Hazard Assessment and Engineering Controls

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive toxicological profile for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is not widely available, its structure provides critical clues for a conservative risk assessment. The molecule is a derivative of pyridine and contains both chlorine and iodine, classifying it as a halogenated organic compound.

Inferred Hazards:

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Symptoms of overexposure may include headaches, dizziness, nausea, and in severe cases, damage to the central nervous system, liver, and kidneys.

  • Halogenation: Halogenated organic compounds present specific disposal challenges and environmental concerns. They are often more persistent in the environment and can produce hazardous decomposition products like hydrogen chloride and hydrogen iodide upon incomplete combustion.

Essential Engineering Controls and Personal Protective Equipment (PPE): Due to these potential hazards, all handling and preparation for disposal must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[3][4]

The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required at all times.[3]

  • Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended over latex for handling pyridine-based compounds.[3] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[5]

  • Protective Clothing: A fully buttoned lab coat must be worn to protect against skin contact.[6]

Part 2: Waste Segregation and Collection Protocol

The cornerstone of proper chemical waste management is rigorous segregation. 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated organic compound . It is critical to keep this waste stream separate from non-halogenated organic waste.

Causality Behind Segregation:

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., HCl).[7][8] This process is more complex and costly than the fuel blending or simpler incineration used for non-halogenated solvents.

  • Cost and Efficiency: Commingling non-halogenated waste with halogenated waste needlessly increases the volume of material that must undergo the more expensive disposal process.[9]

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. These are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green labeled carboys).[7] The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing cap.[9][10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[9][11] The label must be filled out clearly and completely as waste is added.

  • Document the Waste: On the hazardous waste tag, clearly write the full chemical name: "3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine". Do not use abbreviations or chemical formulas.[10] Record the approximate quantity (mass or volume) of the waste being added.

  • Transfer the Waste: Carefully transfer the waste into the designated container inside a chemical fume hood.[9] Avoid splashing. If the compound is a solid, it can be added directly. If it is dissolved in a solvent, the entire solution is considered halogenated waste.

  • Secure the Container: After adding waste, securely close the container lid. Waste containers should remain closed at all times except when waste is actively being added.[9][10] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] The SAA should be in a well-ventilated, cool, and dry location, away from heat sources or incompatible materials like strong oxidizing agents.[6] Ensure the container is within secondary containment to mitigate potential leaks or spills.[9]

  • Arrange for Disposal: Once the container is full or you have no more of this waste to discard, contact your institution's EHS department to arrange for pickup and proper disposal according to their procedures.

Part 3: Spill Management

Accidents can happen, and a clear plan for spill management is crucial.

  • Small Spills (manageable within 10-15 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[4]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills:

    • Evacuate the immediate area and alert all nearby personnel.[6]

    • If the spill is flammable or poses a significant inhalation hazard, evacuate the entire lab and activate the fire alarm.

    • Close the laboratory doors to contain the spill.

    • Call your institution's emergency number and EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Part 4: Disposal Parameters and Workflow

To simplify the key logistical information, the following table summarizes the disposal parameters for 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine.

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains chlorine and iodine atoms.[7]
Potential EPA Code F-Listed (if mixed with listed solvents) or U-ListedHalogenated organic compounds are regulated under RCRA.
Container Type Chemically resistant, sealable container (e.g., Polyethylene Carboy)Prevents leaks and reactions with the container material.[9]
Labeling "Hazardous Waste," full chemical name, quantity, hazard class (Toxic, Irritant)Ensures proper identification, handling, and regulatory compliance.[9][10]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound and allows for scrubbing of acid gas byproducts.[7][8]
Incompatible Wastes Non-halogenated organics, strong acids/bases, oxidizers, heavy metalsPrevents dangerous reactions and cross-contamination of waste streams.[9][11]
Disposal Decision Workflow

The following diagram illustrates the critical decision-making and operational workflow for the proper segregation and collection of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine waste.

G Workflow for Disposal of 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine A Waste Generated: 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine B Is the waste a halogenated organic compound? A->B C Select designated 'Halogenated Organic Waste' container B->C Yes J Consult EHS for guidance B->J Unsure D Affix 'Hazardous Waste' label BEFORE adding waste C->D E Add waste to container inside a fume hood D->E F Record full chemical name and quantity on label E->F G Close container tightly when not in use F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Contact EHS for pickup when full or project is complete H->I

Caption: Decision workflow for handling halogenated chemical waste.

References

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Material Safety Data Sheet for Pyridine . J.T. Baker. [Link]

  • Lab Safety Rules and Guidelines . AGF Tutoring. [Link]

  • Guidelines for Chemical Laboratory Protocols and Safety Rules . University of Split Department of Chemistry. [Link]

  • Safety Data Sheet for 5-Azaindole . INDOFINE Chemical Company, Inc. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
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3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
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